
5-Fluorocyclopenta-1,3-diene
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Overview
Description
5-Fluorocyclopenta-1,3-diene is a fluorinated derivative of cyclopentadiene, a highly reactive diene commonly used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorocyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene. One common method is the direct fluorination of cyclopentadiene using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and advanced fluorination techniques to achieve high yields and purity. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: As a diene, it readily participates in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form fluorinated cyclopentenones or reduction to form fluorinated cyclopentanes.
Common Reagents and Conditions
Cycloaddition: Typically involves dienophiles such as maleic anhydride or acrylonitrile under mild heating.
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products
Cycloaddition: Formation of fluorinated cyclohexene derivatives.
Substitution: Formation of various fluorinated cyclopentadiene derivatives.
Oxidation: Formation of fluorinated cyclopentenones.
Reduction: Formation of fluorinated cyclopentanes.
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, data tables, or case studies focusing solely on the compound "5-Fluorocyclopenta-1,3-diene." However, the provided resources do offer some insight into the broader context of similar compounds and their applications in scientific research.
Information on this compound
this compound is a chemical compound with the molecular formula C5H5F . It has a molecular weight of 84.09 g/mol . Synonyms for this compound include 5-fluorocyclopentadiene and DTXSID90548582 .
General Applications of 1,3-Dienes
1,3-dienes, which share a similar structure to this compound, are useful in organic synthesis as building blocks for constructing target molecules . They undergo various transformations such as polymerization, conjugate additions, asymmetric hydrofunctionalizations, and cycloadditions . Many natural and non-natural products feature the 1,3-diene structure, displaying a broad spectrum of biological activities . For example, the 1,3-diene structural moiety is present in compounds like ergosterol (a vitamin D2 precursor), zampanolide (a cytotoxic agent), and tiacumicin B (a macrolide antibiotic) . Synthetic 1,3-dienes have also garnered pharmacological interest, with applications including Mcl-1 inhibitors, antimalarials, and TRPVI antagonists .
Mechanism of Action
The mechanism of action of 5-Fluorocyclopenta-1,3-diene in chemical reactions is primarily governed by its ability to participate in cycloaddition reactions. The fluorine atom influences the electronic properties of the diene, enhancing its reactivity towards electron-deficient dienophiles. The compound’s unique electronic structure allows it to form stable intermediates and products in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The non-fluorinated parent compound, widely used in Diels-Alder reactions.
1,3-Butadiene: Another common diene used in polymer synthesis and cycloaddition reactions.
Fluorinated Alkenes: Compounds like 1-fluoro-1,3-butadiene, which share similar reactivity patterns.
Uniqueness
5-Fluorocyclopenta-1,3-diene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in both academic research and industrial applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Fluorocyclopenta-1,3-diene, and how can reaction conditions be optimized?
- Methodology : Start with cyclopentadiene derivatives (e.g., cyclopenta-1,3-diene) and employ fluorination techniques such as electrophilic substitution or halogen exchange. Solvent selection is critical: use non-polar solvents (e.g., benzene) to enhance solubility of intermediates, as cyclopentadiene derivatives dissolve poorly in water but readily in organic solvents . Monitor reaction progress via GC-MS or NMR to optimize temperature, catalyst loading, and stoichiometry. For fluorinated analogs, consider using fluorinating agents like Selectfluor™ under inert conditions .
Q. How can solubility parameters be determined to optimize reaction conditions for this compound?
- Methodology : Test solubility in solvents of varying polarity (e.g., hexane, dichloromethane, ethanol) using gravimetric or spectroscopic methods. Cyclopentadiene derivatives exhibit higher solubility in non-polar solvents due to reduced dipole-dipole interactions . For fluorinated analogs, predict solubility using Hansen solubility parameters or computational tools (e.g., COSMO-RS). Experimental validation is essential, as fluorine substitution may alter polarity and hydrogen-bonding capacity.
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodology : Assume potential acute toxicity and handle under fume hoods with PPE (gloves, goggles, lab coats). Refer to analogous compounds (e.g., 3-Chlorophenanthrene) where toxicity data is incomplete; prioritize containment and waste segregation . Conduct small-scale pilot reactions to assess hazards. Collaborate with institutional safety officers to develop disposal protocols compliant with local regulations.
Advanced Research Questions
Q. How can [1,5] sigmatropic hydrogen shifts in this compound be studied using kinetic isotope effects (KIE)?
- Methodology : Synthesize deuterated analogs (e.g., 5-Fluoro-1,1-2H2-cyclopenta-1,3-diene) and measure KIE via NMR or mass spectrometry. Compare experimental results with path-integral molecular dynamics simulations to quantify tunneling contributions, as demonstrated for (3Z)-penta-1,3-diene . Use Arrhenius plots to analyze temperature dependence and distinguish classical vs. quantum mechanical effects.
Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?
- Methodology : Employ UV-Vis spectroscopy to study π→π∗ transitions; compare with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects . Use variable-temperature circular dichroism (CD) to probe conformational stability, as applied to 5-t-butylcyclohexa-1,3-diene, where axial-equatorial energy differences were quantified . Augment with DFT calculations to correlate spectral data with molecular geometry.
Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?
- Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO-LUMO gaps) and transition states. Compare fluorinated vs. non-fluorinated dienes to evaluate how fluorine substitution affects regioselectivity and reaction rates . Validate models experimentally using kinetic studies under controlled conditions (e.g., solvent, temperature).
Q. What strategies address contradictions in reported thermodynamic data for cyclopentadiene derivatives?
- Methodology : Systematically review literature (e.g., enthalpy of hydrogenation for cyclohexa-1,3-diene ) and identify variables (e.g., purity, measurement techniques). Replicate key experiments using standardized protocols (e.g., calorimetry) and cross-validate with computational thermochemistry (e.g., Gaussian-n theories). Publish null results to clarify discrepancies.
Properties
CAS No. |
80904-23-0 |
---|---|
Molecular Formula |
C5H5F |
Molecular Weight |
84.09 g/mol |
IUPAC Name |
5-fluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5F/c6-5-3-1-2-4-5/h1-5H |
InChI Key |
YBSBRQKWPYSVKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)F |
Origin of Product |
United States |
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